molecular formula C24H22FNO B594093 AM2201 N-(4-fluoropentyl) isomer CAS No. 1427325-95-8

AM2201 N-(4-fluoropentyl) isomer

Cat. No. B594093
M. Wt: 359.444
InChI Key: NFOQHRRYZIBSNW-UHFFFAOYSA-N
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Description

AM2201 N-(4-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively . The physiological actions and metabolism of this isomer have not been characterized .


Molecular Structure Analysis

The molecular formula of AM2201 N-(4-fluoropentyl) isomer is C24H22FNO . The InChI code is InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 . The canonical SMILES is CC(CCCN1C=C(C(C2=CC=CC3=C2C=CC=C3)=O)C4=CC=CC=C41)F .


Chemical Reactions Analysis

The specific chemical reactions involving AM2201 N-(4-fluoropentyl) isomer are not detailed in the available resources. It is known that this compound is a synthetic cannabinoid, but the exact reactions it undergoes have not been characterized .


Physical And Chemical Properties Analysis

The molecular weight of AM2201 N-(4-fluoropentyl) isomer is 359.4 g/mol . It has a XLogP3-AA value of 6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The topological polar surface area is 22 Ų . The compound has a complexity of 509 .

Scientific Research Applications

  • Forensic Identification : A study aimed to differentiate and identify the fluoropentyl positional isomers of fluoro-PB-22, which are structurally similar to AM2201, using techniques like gas chromatography-mass spectrometry. This research aids in forensic analysis of synthetic cannabinoids (Tang et al., 2017).

  • Metabolic Pathways : Research on the metabolism of synthetic cannabinoids like JWH-018 and AM2201 reveals their conversion into potent hydroxylated metabolites, with implications for understanding their toxicological effects (Chimalakonda et al., 2012).

  • Analysis of Isomeric Structures : A study conducted GC-MS and GC-IR analysis on regioisomeric cannabinoids related to AM2201, emphasizing the importance of understanding different structural isomers for forensic purposes (Deruiter et al., 2018).

  • Detection in Herbal Products : An investigation found AM2201 as an adulterant in herbal products, highlighting the need for analytical techniques to detect such synthetic cannabinoids in consumer products (Nakajima et al., 2011).

  • Legislative Implications : The placement of substances like AM2201 into Schedule I of the Controlled Substances Act, based on their structure and potential for abuse, underscores their legal and regulatory significance (Federal register, 2016).

  • Cannabinoid Receptor Interactions : A comparison of the effects of synthetic cannabinoids, including AM2201, on hippocampal synaptic transmission and long-term potentiation, offers insights into their psychoactive properties and potential health risks (Hoffman et al., 2016).

  • Monoclonal Antibodies for Detection : The generation of monoclonal antibodies specific for AM694, a compound structurally similar to AM2201, demonstrates the development of sensitive detection methods for these substances (NakayamaHiroshi & KenjyouNoriko, 2015).

  • Metabolite Identification in Human Urine : Identification of AM-2201 metabolites in human urine highlights the importance of analytical methods in understanding human exposure to these synthetic cannabinoids (Grigoryev et al., 2013).

  • Assessment of Human Exposure : A targeted metabolomic approach for assessing human exposure to synthetic cannabinoids like AM2201 emphasizes the importance of understanding their pharmacology and toxicology (Patton et al., 2013).

properties

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQHRRYZIBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017313
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AM2201 N-(4-fluoropentyl) isomer

CAS RN

1427325-95-8
Record name AM-2201 N-(4-fluoropentyl) isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-2201 N-(4-FLUOROPENTYL) ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
E Spinelli, AJ Barnes, S Young… - Drug testing and …, 2015 - Wiley Online Library
Synthetic cannabinoids are marketed as legal alternatives to cannabis, as routine urine cannabinoid immunoassays do not detect synthetic cannabinoids. Laboratories are challenged …
AJ Barnes, S Young, E Spinelli, TM Martin… - Forensic science …, 2014 - Elsevier
Introduction The recent emergence and widespread availability of many new synthetic cannabinoids support the need for an accurate and high-throughput urine screen for these new …
Number of citations: 53 www.sciencedirect.com
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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